Ethyl benzoylacetate
Ethyl benzoylacetate
Ethyl benzoylacetate is an ester. It undergoes microbial reduction by bakers′ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate. It undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile which on cyclization followed by coupling with diazonium salts yields azo derivatives.
Ethyl 3-oxo-3-phenylpropanoate, also known as benzoylacetic acid ethyl ester or ethyl benzoyl acetate, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Ethyl 3-oxo-3-phenylpropanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl 3-oxo-3-phenylpropanoate is primarily located in the cytoplasm. Ethyl 3-oxo-3-phenylpropanoate has a sweet, acetophenone, and bitter taste.
Ethyl 3-oxo-3-phenylpropanoate, also known as benzoylacetic acid ethyl ester or ethyl benzoyl acetate, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Ethyl 3-oxo-3-phenylpropanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl 3-oxo-3-phenylpropanoate is primarily located in the cytoplasm. Ethyl 3-oxo-3-phenylpropanoate has a sweet, acetophenone, and bitter taste.
Brand Name:
Vulcanchem
CAS No.:
94-02-0
VCID:
VC20884917
InChI:
InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES:
CCOC(=O)CC(=O)C1=CC=CC=C1
Molecular Formula:
C11H12O3
Molecular Weight:
192.21 g/mol
Ethyl benzoylacetate
CAS No.: 94-02-0
Cat. No.: VC20884917
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl benzoylacetate is an ester. It undergoes microbial reduction by bakers′ yeast (Saccharomyces cerevisiae), Beauveria sulfurescens or Geotrichum candidum to afford ethyl (S)-3-hydroxy-3-phenylpropionate. It undergoes Claisen condensation reaction with malononitrile to afford 2-cyano-5-phenyl-3,5-dioxopentanonitrile which on cyclization followed by coupling with diazonium salts yields azo derivatives. Ethyl 3-oxo-3-phenylpropanoate, also known as benzoylacetic acid ethyl ester or ethyl benzoyl acetate, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. Ethyl 3-oxo-3-phenylpropanoate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl 3-oxo-3-phenylpropanoate is primarily located in the cytoplasm. Ethyl 3-oxo-3-phenylpropanoate has a sweet, acetophenone, and bitter taste. |
|---|---|
| CAS No. | 94-02-0 |
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | ethyl 3-oxo-3-phenylpropanoate |
| Standard InChI | InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
| Standard InChI Key | GKKZMYDNDDMXSE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC=CC=C1 |
| Melting Point | 0 °C <0°C |
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